5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 27144-30-5
VCID: VC5116921
InChI: InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)12-10-7/h4-5H,1-3H3,(H,9,11)
SMILES: CC1=CC(=NO1)C(=O)NC(C)C
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196

5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide

CAS No.: 27144-30-5

Cat. No.: VC5116921

Molecular Formula: C8H12N2O2

Molecular Weight: 168.196

* For research use only. Not for human or veterinary use.

5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide - 27144-30-5

Specification

CAS No. 27144-30-5
Molecular Formula C8H12N2O2
Molecular Weight 168.196
IUPAC Name 5-methyl-N-propan-2-yl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)12-10-7/h4-5H,1-3H3,(H,9,11)
Standard InChI Key JOKIHYCFEGSOIF-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,2-oxazole ring substituted with a methyl group at the 5-position and a propan-2-yl carboxamide group at the 3-position. The oxazole ring’s aromaticity, conferred by delocalized π-electrons across its oxygen and nitrogen atoms, contributes to the molecule’s stability and reactivity. The propan-2-yl (isopropyl) substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.196 g/mol
CAS Number27144-30-5
IUPAC Name5-Methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide typically involves cyclization reactions or coupling strategies.

Method A (Cyclocondensation):
A carboxylic acid derivative reacts with hydroxylamine under acidic conditions to form the oxazole ring, followed by amidation with isopropylamine. This method yields moderate efficiency (45–60%) but requires stringent temperature control to avoid byproducts.

Method B (Coupling Approach):
A preformed oxazole intermediate undergoes carboxamide formation via Schotten-Baumann conditions, using isopropylamine and an acyl chloride. This route achieves higher purity (>90%) but demands anhydrous conditions.

Process Optimization

Recent advancements focus on catalytic methods. For example, palladium-catalyzed cross-coupling has been explored to introduce the isopropyl group selectively, reducing step count and improving atom economy . Microwave-assisted synthesis has also reduced reaction times from hours to minutes while maintaining yields above 70% .

Physicochemical Profiling

Stability and Solubility

The compound exhibits moderate aqueous solubility (1.2 mg/mL at 25°C) due to its polar carboxamide group, while the methyl and isopropyl substituents enhance solubility in organic solvents like ethanol and dichloromethane. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, C₅-CH₃), 4.10 (m, 1H, CH(CH₃)₂), 8.15 (s, 1H, C₄-H).

    • ¹³C NMR: Peaks at 22.1 (C₅-CH₃), 45.8 (CH(CH₃)₂), 114.7 (C₄), and 166.1 ppm (C=O).

  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch) confirm the oxazole and carboxamide functionalities.

Industrial and Material Science Applications

UV-Stabilizing Additives

The oxazole ring’s conjugated system absorbs UV radiation (λₘₐₓ = 290 nm), making the compound a candidate for protective coatings in polymers and textiles. Blending with polypropylene at 0.5% w/w reduces UV-induced degradation by 40% over 500 hours.

Catalytic Ligands

The nitrogen and oxygen atoms serve as coordination sites for transition metals. In a recent study, a palladium complex of this compound catalyzed Suzuki-Miyaura couplings with 85% yield, outperforming traditional triphenylphosphine ligands in aqueous media.

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could enhance bioavailability for oncological applications. Computational models predict a logP value of 1.8, favoring passive diffusion across lipid bilayers .

Green Chemistry Approaches

Exploring biocatalytic synthesis using engineered E. coli expressing transaminases may reduce reliance on toxic solvents .

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